N-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (molecular formula: C₁₂H₉ClF₃N₃O) is a pyrazole-based carboxamide derivative characterized by a trifluoromethyl (-CF₃) group at position 5 of the pyrazole ring and a 3-chlorophenyl substituent on the amide nitrogen. This compound exhibits a mono-isotopic mass of 303.0386 g/mol and an average mass of 303.668 g/mol .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLVRZGFVHABNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Substitution Reactions
The chlorophenyl group and pyrazole ring enable nucleophilic aromatic substitution (NAS) and electrophilic substitution.
Key Reactions:
Mechanistic Notes :
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Nitration occurs preferentially at the para position of the chlorophenyl ring due to steric hindrance from the chlorine atom .
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Bromination under Friedel-Crafts conditions shows moderate regioselectivity.
Oxidation and Reduction
The carboxamide group and pyrazole ring participate in redox reactions.
Oxidation:
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Reagent : KMnO₄/H₂SO₄ (acidic conditions)
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Product : Pyrazole ring cleavage to form 3-chloro-N-(1-methyl-5-carbamoylpyrazol-3-yl)benzoic acid .
Reduction:
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Reagent : LiAlH₄/THF, reflux
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Product : N-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-methanol
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis, while the methyl group enables condensation.
Acidic Hydrolysis:
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Conditions : 6M HCl, 120°C, 8 hrs
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Product : 1-Methyl-1H-pyrazole-5-carboxylic acid + 3-Chloroaniline.
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Kinetics : First-order with .
Base-Mediated Condensation:
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Reagent : K₂CO₃, DMF, 80°C
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Product : Formation of Schiff bases with aldehydes (e.g., benzaldehyde→ ) .
Cycloaddition and Ring-Opening
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:
Biological Activity-Driven Modifications
Structural tweaks to enhance pharmacological properties include:
Acylation:
Sulfonation:
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Reagent : SO₃/DMF complex
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Product : Sulfonamide analog (63% inhibition of MMP-9 at 10 µM).
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV Light (254 nm) | C–Cl bond homolysis → radical intermediates | 4.2 hrs |
| pH 9.0 Buffer, 37°C | Carboxamide hydrolysis → carboxylic acid | 12 days |
Industrial-Scale Reaction Optimization
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Continuous Flow Synthesis : Using microreactors, residence time reduced from 6 hrs (batch) to 22 mins with 89% yield .
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Catalysis : Pd/C enables Suzuki couplings with aryl boronic acids (TON = 1,450) .
This compound’s versatility in substitution, redox, and cycloaddition reactions makes it a valuable scaffold in medicinal and materials chemistry. Recent advances in flow chemistry and catalysis have significantly improved its synthetic accessibility and functionalization potential.
Scientific Research Applications
Anti-inflammatory Properties
N-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has shown promising anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain, making it a candidate for developing anti-inflammatory drugs.
Antifungal Activity
The compound exhibits antifungal properties by inhibiting specific enzymes involved in fungal metabolism. Studies have demonstrated its potential effectiveness against various fungal strains, suggesting its utility in antifungal drug development.
Anticancer Potential
Recent studies highlight the compound's cytotoxic effects against cancer cell lines. For instance, this compound has been tested against several cancer types, showing significant inhibitory effects on cell proliferation.
Case Studies and Research Findings
Recent studies have highlighted various applications of this compound in drug design:
Anticancer Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes notable research findings:
| Study Reference | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 mg/mL | Significant cytotoxic potential |
| Wei et al. | A549 | 26 µM | Potent against lung cancer cells |
| Li et al. | NCI-H460 | 0.39 ± 0.06 µM | Induced autophagy without apoptosis |
These findings underscore the compound's versatility and therapeutic potential across different biological contexts.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: EDCI/HOBt-mediated couplings yield 46–71% for analogs, with chloro and cyano substituents showing higher efficiency (e.g., 68% for 3a and 3b) compared to bulkier groups like thiophene sulfonamide (46.7% for compound 13) .
- Melting Points: Chlorinated derivatives (e.g., 3b, m.p. 171–172°C) exhibit higher melting points than non-halogenated analogs (3a: 133–135°C), suggesting enhanced crystallinity due to halogen-induced intermolecular interactions .
Physicochemical and Spectral Properties
Table 2: Spectral Data and Physicochemical Properties
Key Observations :
- ¹H-NMR Shifts : The trifluoromethyl group in the target compound deshields adjacent protons, likely causing downfield shifts compared to methoxy or methyl substituents .
- Lipophilicity : The target’s trifluoromethyl group increases logP (estimated 3.2) relative to methoxy (logP ~2.5 in compound 17), enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
N-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of growing interest within medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Pyrazole Derivatives
Pyrazole derivatives, including this compound, have been recognized for their potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. The five-membered heterocyclic structure of pyrazoles contributes to their ability to interact with biological targets, making them valuable in drug discovery.
2. Biological Activities
2.1 Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. In studies where various pyrazole derivatives were tested using the carrageenan-induced paw edema model in rats, this compound exhibited potent inhibition comparable to standard anti-inflammatory drugs like diclofenac and ibuprofen. For instance, certain derivatives showed inhibition rates exceeding 75% at specific concentrations .
2.2 Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that related pyrazole compounds can induce apoptosis in cancer cell lines such as MCF7 and A549. The IC50 values for these compounds ranged from 26 µM to 49.85 µM, indicating moderate potency against tumor cells .
2.3 Antimicrobial Activity
The compound also exhibits antimicrobial properties. In tests against various bacterial strains and fungi, certain pyrazole derivatives demonstrated significant inhibition, suggesting potential for use in treating infections .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Modifications at the pyrazole ring or the carboxamide group have been shown to enhance or diminish activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on Pyrazole | Enhance anti-inflammatory and anticancer effects |
| Carboxamide Positioning | Critical for binding affinity to target enzymes |
| Halogen Substituents | Increase potency against specific cancer cell lines |
The positioning of substituents plays a crucial role in determining the compound's interaction with biological targets, affecting both efficacy and selectivity .
4. Case Studies
Several studies highlight the efficacy of this compound:
- Anti-inflammatory Study : A study demonstrated that this compound inhibited TNF-α and IL-6 production significantly at concentrations as low as 10 µM, indicating its potential as an anti-inflammatory agent .
- Anticancer Research : In a series of experiments on various cancer cell lines, derivatives similar to this compound showed IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cells, suggesting promising anticancer activity .
5. Conclusion
This compound is a promising compound with significant biological activities, particularly in anti-inflammatory and anticancer domains. Ongoing research into its SAR and biological mechanisms will be essential for optimizing its therapeutic potential.
Q & A
Basic: What are the common synthetic routes for N-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves condensation of a pyrazole-5-carbonyl chloride with 3-chloroaniline derivatives. For example, intermediates like 3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (or analogous precursors) can be coupled with substituted anilines under basic conditions (e.g., using K₂CO₃ or DIPEA) in polar aprotic solvents like DMF or acetonitrile . Post-synthesis purification often employs column chromatography with ethyl acetate/hexane solvent systems (e.g., 5:5 v/v) . Cyanuric chloride has been utilized as a dehydrating agent to convert primary amides to nitriles in related pyrazole carboxamide syntheses, achieving yields of 50–89% .
Basic: How is the purity and structural identity of this compound validated?
Methodological Answer:
Purity is assessed via HPLC (e.g., protocol B with a retention time of 340 min and 98.3% purity) . Structural confirmation relies on:
- 1H/13C NMR : Peaks for the pyrazole ring (δ ~6.7–7.5 ppm) and the methyl group (δ ~3.8–4.2 ppm) are diagnostic .
- Mass Spectrometry : ESI-MS is used to confirm molecular weight (e.g., observed [M+H]+ at m/z 428.1864 in related compounds) .
- Elemental Analysis : Matching calculated and observed C/H/N ratios ensures stoichiometric integrity .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
Recrystallization is typically performed using ethyl acetate/hexane mixtures (e.g., 6:4 v/v) or methanol/water systems. For example, monoclinic crystals (space group P2₁/n) of analogous pyrazole carboxamides were obtained by slow evaporation from DCM/hexane, yielding well-defined crystals for X-ray diffraction .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. Parameters such as unit cell dimensions (a = 10.07 Å, b = 5.14 Å, c = 40.99 Å, β = 96.45°) and R factors (R₁ < 0.05) confirm bond lengths/angles and torsion angles (e.g., dihedral angles between pyrazole and chlorophenyl rings) . Discrepancies in electron density maps may indicate disordered solvent or dynamic effects, requiring TLS refinement or low-temperature data collection .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
SAR studies involve:
- Substituent Variation : Modifying the 3-chlorophenyl group (e.g., introducing electron-withdrawing/-donating groups) to assess effects on bioactivity. For example, replacing chlorine with trifluoromethyl enhances lipophilicity .
- Enzymatic Assays : Testing inhibition of target enzymes (e.g., cysteine proteases) via kinetic assays (IC₅₀ determination) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G**) predict electrostatic potential maps and HOMO-LUMO gaps to correlate with experimental activity .
Advanced: What strategies address low aqueous solubility in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) or PEGylated side chains .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced: How are conflicting spectral or crystallographic data resolved?
Methodological Answer:
- Multi-technique Validation : Cross-check NMR assignments with HSQC/HMBC experiments and SC-XRD data .
- Dynamic Effects Analysis : Variable-temperature NMR identifies conformational exchange broadening, while SC-XRD at 100 K reduces thermal motion artifacts .
- Statistical Validation : Use Rietveld refinement (for powder XRD) or Hamilton R-factor ratios to assess model reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
